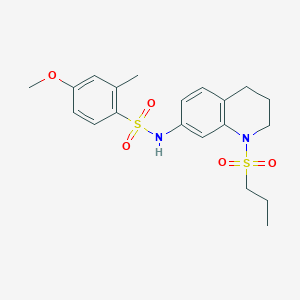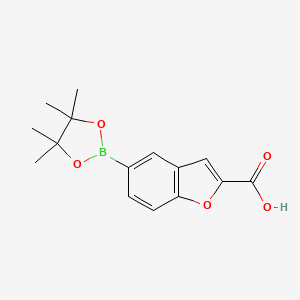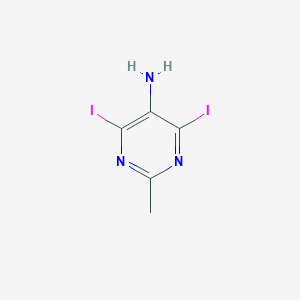
4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a novel organic compound with a diverse range of potential applications in the fields of chemistry, biology, medicine, and industry. Characterized by its complex molecular structure, this compound exemplifies the intricate nature of modern synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves multiple steps, typically initiated by the preparation of intermediate compounds such as 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline. The key reactions include sulfonation, methylation, and methoxylation, which are conducted under carefully controlled conditions to ensure high purity and yield. Common reagents used in the synthesis include sulfonyl chlorides, methyl iodide, and methanol, while the reaction conditions may involve refluxing, acid or base catalysis, and various purification techniques such as recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The focus is on optimizing reaction conditions to maximize output while minimizing waste and energy consumption. Techniques such as automated control systems and high-throughput screening are employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes a variety of chemical reactions, including:
Oxidation: Can lead to the formation of sulfoxides or sulfones under oxidizing conditions.
Reduction: Potentially reduces to amines or other reduced forms using hydrogenation or metal hydride reagents.
Substitution: The aromatic sulfonamide group allows for electrophilic and nucleophilic substitutions, providing a pathway to create numerous derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like thiols and amines.
Major Products Formed: Depending on the reaction conditions, major products can include:
Sulfone derivatives
Reduced amines
Various substituted quinolines
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a starting material for the synthesis of more complex molecules. Its versatile functional groups make it an important intermediate in organic synthesis and materials science.
Biology: In biological research, it serves as a probe or inhibitor to study enzyme functions, particularly those involved in sulfonylation reactions. Its structural characteristics allow for selective interaction with specific biological targets.
Medicine: The compound holds potential as a pharmacophore in drug design, especially in the development of anti-inflammatory and anti-cancer agents. Its unique structure may provide novel mechanisms of action compared to existing treatments.
Industry: Industrially, it can be used in the manufacture of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which 4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The sulfonamide group plays a crucial role in these interactions, often mimicking the natural substrate of the target enzyme. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds:
4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide
4-methoxy-2-methyl-N-(1-(butylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Uniqueness: What sets 4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide apart from similar compounds is its specific combination of functional groups, which grants it unique reactivity and interaction profiles. The presence of the methoxy and methyl groups, along with the propylsulfonyl and benzenesulfonamide moieties, creates a distinctive chemical landscape that can interact with a diverse range of biological and chemical targets.
This compound epitomizes the innovative spirit of modern chemistry, opening up new avenues for research and application across multiple scientific domains. What do you think? Fascinating stuff, right?
Properties
IUPAC Name |
4-methoxy-2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-4-12-28(23,24)22-11-5-6-16-7-8-17(14-19(16)22)21-29(25,26)20-10-9-18(27-3)13-15(20)2/h7-10,13-14,21H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXECOQRWPMTDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![rac-tert-butylN-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamatehydrochloride](/img/structure/B2533555.png)
![ethyl 5-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2533558.png)

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide](/img/structure/B2533561.png)


![(5R,7S)-N-(Cyanomethyl)-N,2-diethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2533564.png)
![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide](/img/structure/B2533565.png)


